molecular formula C24H34BN3O5 B8507902 TERT-BUTYL (2S,4R)-4-HYDROXY-2-(5-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE

TERT-BUTYL (2S,4R)-4-HYDROXY-2-(5-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE

Cat. No.: B8507902
M. Wt: 455.4 g/mol
InChI Key: OBFQIHAMVSTLRF-MJGOQNOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (2S,4R)-4-HYDROXY-2-(5-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that features a pyrrolidine ring, an imidazole moiety, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2S,4R)-4-HYDROXY-2-(5-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets TERT-BUTYL (2S,4R)-4-HYDROXY-2-(5-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE apart is its combination of a pyrrolidine ring, an imidazole moiety, and a boronate ester group

Properties

Molecular Formula

C24H34BN3O5

Molecular Weight

455.4 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H34BN3O5/c1-22(2,3)31-21(30)28-14-17(29)12-19(28)20-26-13-18(27-20)15-8-10-16(11-9-15)25-32-23(4,5)24(6,7)33-25/h8-11,13,17,19,29H,12,14H2,1-7H3,(H,26,27)/t17-,19+/m1/s1

InChI Key

OBFQIHAMVSTLRF-MJGOQNOKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4C[C@H](CN4C(=O)OC(C)(C)C)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CC(CN4C(=O)OC(C)(C)C)O

Origin of Product

United States

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